Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate

Catalog No.
S13782993
CAS No.
M.F
C16H12FNO2
M. Wt
269.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoa...

Product Name

Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate

IUPAC Name

methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

InChI

InChI=1S/C16H12FNO2/c1-20-16(19)13-7-4-11(5-8-13)2-3-12-6-9-15(18)14(17)10-12/h4-10H,18H2,1H3

InChI Key

QWVRZYZPUFHSIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)F

Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate is an organic compound characterized by its unique structure, which includes a methyl ester functional group and an ethynyl group attached to a fluorinated phenyl moiety. The compound features a benzoate core, with the ethynyl group linking to a phenyl ring that carries an amino group and a fluorine substituent. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological activity.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.
  • Reduction Reactions: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The amino group can be oxidized to produce nitroso or nitro derivatives.

These reactions are facilitated by various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate has been investigated in relation to its potential as a pharmaceutical agent. Compounds with similar structures have shown promise in inhibiting specific biological pathways, such as those involved in cancer progression and inflammation. The presence of the amino group enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Several methods have been developed for synthesizing methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate:

  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst. This approach is particularly useful for constructing the ethynyl linkage.
  • Esterification: The benzoic acid derivative can be esterified with methanol using acid catalysts, yielding the methyl ester.
  • Sequential Functionalization: A multi-step synthesis may involve first introducing the amino group onto the phenyl ring followed by subsequent modifications to incorporate the ethynyl group.

Each method varies in terms of efficiency, yield, and reaction conditions, allowing for flexibility based on available reagents and desired scale.

Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate has potential applications in medicinal chemistry, particularly in:

  • Drug Development: Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases.
  • Material Science: The compound could be explored for use in organic electronics or photonic devices due to its unique electronic properties.
  • Biochemical Research: It may serve as a tool compound in studying biological pathways influenced by similar structures.

Interaction studies involving methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate focus on its binding affinity to various biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis. Further investigations are needed to elucidate its mechanism of action and potential therapeutic applications.

Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate shares structural similarities with several related compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino benzoateAmino group on benzoateLacks ethynyl functionality
Methyl 4-[2-(4-nitrophenyl)ethynyl]benzoateNitro instead of amino groupPotentially different biological activity
Methyl 4-[2-(3-fluorophenyl)ethynyl]benzoateDifferent fluorine positionMay exhibit varied reactivity due to fluorine placement

The uniqueness of methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate lies in its combination of a fluorine atom, an amino group, and an ethynyl linkage, which may provide distinct pharmacological properties compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.08520679 g/mol

Monoisotopic Mass

269.08520679 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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